Bis-PEG13-PFP ester

Catalog No.
S920844
CAS No.
1334170-00-1
M.F
C42H56F10O17
M. Wt
1022.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-PEG13-PFP ester

CAS Number

1334170-00-1

Product Name

Bis-PEG13-PFP ester

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C42H56F10O17

Molecular Weight

1022.9 g/mol

InChI

InChI=1S/C42H56F10O17/c43-31-33(45)37(49)41(38(50)34(31)46)68-29(53)1-3-55-5-7-57-9-11-59-13-15-61-17-19-63-21-23-65-25-27-67-28-26-66-24-22-64-20-18-62-16-14-60-12-10-58-8-6-56-4-2-30(54)69-42-39(51)35(47)32(44)36(48)40(42)52/h1-28H2

InChI Key

WJRAPHRYVGETKA-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
  • Structure: Bis-PEG13-PFP ester consists of three key components:
    • PEG linker: PEG stands for Poly(ethylene glycol). This central portion is a hydrophilic (water-loving) chain made up of several ethylene glycol units. PEG linkers increase the water solubility of molecules they are attached to [].
    • *Bis: The "bis" prefix indicates the presence of two identical PFP ester groups on the molecule.
    • PFP ester: PFP stands for pentafluorophenol. PFP esters are activated ester groups that readily react with amine groups (present in many biomolecules like proteins) to form stable amide bonds [].

Function in Targeted Protein Degradation

Bis-PEG13-PFP ester finds application in a technique called PROTAC (Proteolysis-Targeting Chimera). PROTAC utilizes linker molecules like Bis-PEG13-PFP ester to hijack a cell's natural protein degradation machinery. Here's how it works:

  • Target Protein Binding: One end of the Bis-PEG13-PFP ester linker is designed to bind to a specific protein targeted for degradation (called the protein of interest or POI) [].
  • E3 Ligase Recruitment: The other end of the linker contains a PFP ester group that reacts with an E3 ligase, an enzyme crucial for protein degradation within the cell [].
  • Protein Degradation: Once the POI and E3 ligase are tethered by the Bis-PEG13-PFP ester linker, the E3 ligase marks the POI for ubiquitylation, a process that flags the protein for breakdown by the cell's proteasome [].

Bis-Polyethylene Glycol 13-Phenyl Fluorophosphonate ester, commonly referred to as Bis-PEG13-PFP ester, is a specialized chemical compound primarily utilized in bioconjugation and drug development. This compound features a polyethylene glycol backbone that enhances solubility and biocompatibility, making it suitable for various biological applications. The molecular formula of Bis-PEG13-PFP ester is C42H56F10O17, with a molecular weight of approximately 1022.87 g/mol . The incorporation of phenyl fluorophosphonate groups allows for specific reactivity with amine functionalities, facilitating the formation of stable covalent bonds.

  • Bis-PEG13-PFP ester functions as a linker molecule in PROTACs (Proteolysis-Targeting Chimeras) []. PROTACs are a type of drug design strategy that hijacks the body's natural protein degradation process.
  • The PFP ester groups of Bis-PEG13-PFP ester can bind to target proteins containing amine groups. The PEG spacer adds water solubility and helps the molecule reach its target [].
  • Information on specific hazards associated with Bis-PEG13-PFP ester is limited.
  • As a general precaution, any laboratory working with organic compounds should follow standard safety protocols for handling unknown substances. This may include wearing personal protective equipment (PPE) such as gloves, goggles, and working in a fume hood.

Bis-PEG13-PFP ester is characterized by its ability to react with primary and secondary amines, leading to the formation of stable amide bonds. This reaction is crucial for creating conjugates in various biochemical applications. The reaction mechanism typically involves nucleophilic attack by the amine on the electrophilic phosphorus atom of the phenyl fluorophosphonate group, resulting in the release of a byproduct and the formation of a stable linkage .

Additionally, hydrolysis of the PFP ester can occur, particularly under alkaline conditions or in dilute protein solutions, which may compete with the desired conjugation reactions .

The biological activity of Bis-PEG13-PFP ester is largely attributed to its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are innovative therapeutic agents designed to induce targeted degradation of specific proteins within cells, thereby providing a novel approach to treating diseases such as cancer. The PEG component enhances the solubility and pharmacokinetic properties of these compounds, while the PFP moiety facilitates specific targeting through covalent bonding with proteins .

The synthesis of Bis-PEG13-PFP ester typically involves several steps:

  • Synthesis of Polyethylene Glycol Derivative: A polyethylene glycol derivative with an appropriate functional group (e.g., hydroxyl) is first synthesized.
  • Formation of Phenyl Fluorophosphonate: The phenyl fluorophosphonate moiety is generated through the reaction of phosphorus oxychloride with phenol.
  • Esterification Reaction: The PEG derivative is then reacted with the phenyl fluorophosphonate under controlled conditions to yield Bis-PEG13-PFP ester.

This multi-step synthesis requires careful optimization to ensure high yields and purity of the final product .

Bis-PEG13-PFP ester has several applications in biochemical research and drug development:

  • Bioconjugation: It serves as a linker for attaching various biomolecules, including peptides, proteins, and small molecules.
  • PROTAC Development: As a key component in PROTACs, it enables targeted protein degradation, offering potential therapeutic benefits in cancer treatment and other diseases.
  • Diagnostic Tools: Its ability to form stable conjugates makes it useful in developing diagnostic assays and imaging agents .

Interaction studies involving Bis-PEG13-PFP ester focus on its reactivity with different amine-containing biomolecules. These studies assess the stability and efficiency of conjugation reactions under various conditions, including pH and temperature variations. Such investigations are critical for optimizing its use in drug development and understanding its behavior in biological systems.

Several compounds share structural similarities with Bis-PEG13-PFP ester, including:

Compound NameDescriptionUnique Features
Bis-dPEG 13-Phenyl Fluorophosphate esterA homobifunctional crosslinker similar in structure but designed for different applications.Utilizes dPEG technology for enhanced solubility.
PEG PFP esterA simpler version without the bis-functional nature; primarily used for labeling.Less complex structure limits versatility.
Polyethylene Glycol 12-Amino Acid ConjugateA compound designed for specific peptide conjugation applications.Tailored for peptide interactions rather than broad bioconjugation.

Bis-PEG13-PFP ester stands out due to its unique combination of a long polyethylene glycol chain and dual reactive sites that enhance its utility in complex bioconjugation processes compared to simpler or less functionalized alternatives .

XLogP3

2.1

Dates

Modify: 2024-04-14

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